molecular formula C23H21NO2S B2576342 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine CAS No. 1396767-70-6

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine

Cat. No.: B2576342
CAS No.: 1396767-70-6
M. Wt: 375.49
InChI Key: LAFQMBXXPWEPES-UHFFFAOYSA-N
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Description

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine is a complex organic compound that features a thiophene ring, a xanthene moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the xanthene derivative, followed by the introduction of the piperidine ring and finally the thiophene group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Alcohols from the xanthene carbonyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)morpholine
  • 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)pyrrolidine
  • 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperazine

Uniqueness

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine is unique due to the combination of its structural components. The presence of the thiophene ring imparts specific electronic properties, while the xanthene moiety contributes to its fluorescent characteristics. The piperidine ring enhances its potential as a bioactive compound, making it a versatile molecule for various applications.

Biological Activity

The compound 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine is a synthetic organic molecule that integrates a piperidine ring with thiophene and xanthene moieties. This structural combination suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O2SC_{18}H_{19}N_3O_2S, with a molecular weight of approximately 325.43 g/mol. The compound features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Thiophene moiety : A five-membered aromatic ring containing sulfur.
  • Xanthene moiety : A fused bicyclic structure that enhances biological activity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including:

  • Enzymatic inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor modulation : The compound could influence receptor activity, particularly in the central nervous system or cancer-related pathways.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to reduce inflammation in various models.

Antiviral Activity

A study focused on piperidine derivatives revealed that certain compounds exhibited potent activity against HIV-1. For instance, a related piperidine derivative showed an EC50 value of 2.20 nmol/L, demonstrating significant antiviral properties . This suggests that this compound may also possess antiviral potential.

Anticancer Research

Research has indicated that compounds containing xanthene and thiophene moieties can inhibit the HSP90 protein, which is crucial for cancer cell survival. Inhibiting HSP90 leads to the degradation of several oncogenic proteins, thus reducing tumor growth . This mechanism highlights the potential of this compound as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(furan-2-carbonyl)-piperazineFuranAntiviral, anticancer
4-(carbazole-9-carbonyl)-piperazineCarbazoleAnticancer
4-(thiophen-2-carbonyl)-piperazineThiopheneAntimicrobial

Properties

IUPAC Name

(4-thiophen-2-ylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2S/c25-23(24-13-11-16(12-14-24)21-10-5-15-27-21)22-17-6-1-3-8-19(17)26-20-9-4-2-7-18(20)22/h1-10,15-16,22H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFQMBXXPWEPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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